Pipendoxifene hydrochloride hydrate

Description

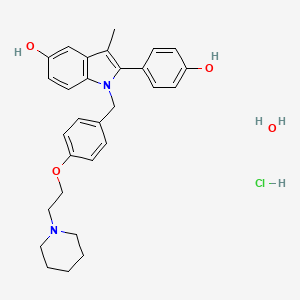

Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H35ClN2O4 |

|---|---|

Molecular Weight |

511 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol;hydrate;hydrochloride |

InChI |

InChI=1S/C29H32N2O3.ClH.H2O/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30;;/h5-14,19,32-33H,2-4,15-18,20H2,1H3;1H;1H2 |

InChI Key |

HDPJXUURTCSOST-UHFFFAOYSA-N |

SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.O.Cl |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.O.Cl |

Origin of Product |

United States |

Pipendoxifene Hydrochloride Hydrate: a Prototypical 2 Phenyl Indole Serm

Chemical Classification and Structural Context within the 2-Phenyl Indole (B1671886) SERM Family

Pipendoxifene (B1678397) is classified as a 2-phenylindole (B188600) derivative. drugbank.comwikipedia.org This classification is based on its core chemical structure, which features an indole ring substituted with a phenyl group at the 2-position. wikipedia.org This fundamental structure is shared by other members of this SERM family, including zindoxifene (B1684292) and the marketed drug bazedoxifene (B195308). wikipedia.orgwikipedia.org The 2-phenylindole scaffold is a key element for binding to the estrogen receptor. nih.gov

The structure of pipendoxifene is characterized by a 3-methyl group and a specific side chain at the 1-position of the indole nucleus, which is a 4-(2-piperidin-1-ylethoxy)benzyl group. wikipedia.orgfda.gov Additionally, it possesses hydroxyl groups on the phenyl ring and at the 5-position of the indole. fda.gov These structural features, particularly the basic side chain, are crucial in determining the compound's pharmacological profile as a SERM, influencing its tissue-selective estrogenic and antiestrogenic effects. researchgate.net The hydrochloride hydrate (B1144303) form refers to the salt of pipendoxifene with hydrochloric acid, with associated water molecules.

Table 1: Structural and Chemical Information for Pipendoxifene Hydrochloride Hydrate

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol;hydrochloride;hydrate |

| CAS Number | 245124-69-0 (hydrochloride) glpbio.com |

| Chemical Formula | C29H33ClN2O3 (hydrochloride) glpbio.com |

| Molecular Weight | 493.04 g/mol (hydrochloride) |

| Developmental Code | ERA-923 wikipedia.org |

| Chemical Class | 2-Phenyl Indole drugbank.comwikipedia.org |

Research and Developmental History of this compound (ERA-923)

Pipendoxifene (ERA-923) was developed by Ligand Pharmaceuticals in collaboration with Wyeth-Ayerst Laboratories (now part of Pfizer). wikipedia.org Its primary therapeutic target was metastatic breast cancer. drugbank.commedchemexpress.com The compound emerged from research programs aimed at identifying new SERMs with improved efficacy and safety profiles compared to existing therapies like tamoxifen (B1202). invivochem.comnih.gov

Preclinical studies demonstrated that ERA-923 potently inhibits estrogen binding to the estrogen receptor-alpha (ERα) with an IC50 of 14 nM and inhibits estrogen-stimulated growth in MCF-7 human breast cancer cells with an IC50 of 0.2 nM. invivochem.comnih.gov A notable finding from preclinical research was that ERA-923 was effective in models of tamoxifen-resistant tumors. nih.gov Furthermore, unlike tamoxifen, ERA-923 did not exhibit uterotropic effects in rodent models, suggesting a more favorable safety profile concerning the uterus. wikipedia.orgnih.gov

Pipendoxifene advanced into Phase II clinical trials to evaluate its efficacy in postmenopausal women with metastatic breast cancer who had previously failed tamoxifen therapy. wikipedia.orgpatsnap.com The development of pipendoxifene was ultimately discontinued, with a formal announcement in November 2005. wikipedia.org It was reportedly synthesized concurrently with bazedoxifene and was considered a backup candidate, to be developed further only if bazedoxifene did not succeed in its clinical trials. wikipedia.org

Related Analogues and Their Contributions to SERM Research

The study of pipendoxifene and its analogues has provided valuable insights into the structure-activity relationships of 2-phenylindole SERMs. This class of compounds has been a fertile ground for the discovery of new agents with distinct pharmacological profiles.

Zindoxifene : An early 2-phenylindole SERM, zindoxifene's development provided foundational knowledge for this class. It is structurally related to pipendoxifene. wikipedia.org

Bazedoxifene : A prominent member of the 2-phenylindole family, bazedoxifene was developed around the same time as pipendoxifene. wikipedia.org Unlike pipendoxifene, bazedoxifene was successfully marketed for the prevention of postmenopausal osteoporosis. researchgate.netnih.gov The comparative development of these two closely related compounds has highlighted how subtle structural modifications can lead to different clinical applications.

Raloxifene (B1678788) : Although belonging to the benzothiophene (B83047) class of SERMs, raloxifene is often used as a comparator in studies of newer SERMs like pipendoxifene. nih.govnih.gov For instance, research showed that pipendoxifene, unlike raloxifene, is not uterotrophic in immature or ovariectomized rodents, a key differentiating feature in their preclinical profiles. wikipedia.org

The exploration of various derivatives within the 2-phenylindole class has helped to elucidate the structural requirements for achieving a desired balance of estrogenic and antiestrogenic activities in different tissues. nih.gov For example, research has shown that the nature and positioning of substituents on the indole and phenyl rings are critical for modulating receptor affinity and functional activity. nih.gov

Advanced Molecular and Cellular Mechanisms of Action of Pipendoxifene Hydrochloride Hydrate

Estrogen Receptor (ER) Binding Dynamics and Allosteric Modulation Studies

Pipendoxifene's primary mechanism involves direct interaction with estrogen receptors, which are key transcription factors in the development and progression of certain cancers. nih.gov The nature of this binding is complex, involving specific affinities for ER subtypes and inducing conformational changes that dictate the receptor's subsequent activity.

Pipendoxifene (B1678397) demonstrates a potent and antagonistic relationship with Estrogen Receptor Alpha (ERα). invivochem.comnih.gov It directly competes with and antagonizes the binding of the natural ligand, estradiol (B170435), to ERα. invivochem.comnih.gov This competitive inhibition is a cornerstone of its function, preventing the receptor from being activated by endogenous estrogens. invivochem.comnih.gov

The efficacy of this inhibition has been quantified in various studies. Research indicates that pipendoxifene, also identified as ERA-923, potently inhibits the binding of estrogen to ERα with a half-maximal inhibitory concentration (IC50) of 14 nM. invivochem.commedkoo.com Furthermore, its functional impact is observed in its ability to inhibit estrogen-stimulated growth in ERα-positive human breast carcinoma cells (MCF-7), where it shows an IC50 of 0.2 nM. medkoo.com Another study in T47D breast cancer cells reported a potent IC50 value of 0.77 ± 0.03 nM for pipendoxifene. nih.gov A notable finding is that a variant of MCF-7 cells with significant resistance to tamoxifen (B1202) and 4-hydroxytamoxifen (B85900) retained complete sensitivity to pipendoxifene, suggesting a distinct interaction with the receptor. invivochem.commedkoo.com

| Assay Type | Cell Line/System | IC50 Value | Reference |

|---|---|---|---|

| Estrogen Binding Inhibition | ERα | 14 nM | invivochem.commedkoo.com |

| Inhibition of Estrogen-Stimulated Growth | MCF-7 Cells | 0.2 nM | medkoo.com |

| Growth Inhibition | T47D Cells | 0.77 ± 0.03 nM | nih.gov |

While the interaction of pipendoxifene with ERα is well-documented, specific binding affinity data for Estrogen Receptor Beta (ERβ) are less prevalent in the available literature. However, the concept of differential activity at ER subtypes is a hallmark of SERMs. nih.gov For instance, the SERMs tamoxifen and raloxifene (B1678788) exhibit different levels of effectiveness in activating gene expression via ERα and ERβ, with raloxifene showing superiority with ERβ. nih.gov This differential regulation suggests that the specific conformation adopted by the ligand-receptor complex is unique to each ER subtype, leading to distinct downstream biological effects. nih.gov While direct IC50 values for pipendoxifene at ERβ are not specified, its classification as a SERM implies that it likely possesses a distinct binding and functional profile at ERβ compared to ERα.

The binding of a ligand to the ligand-binding domain (LBD) of an estrogen receptor induces specific conformational changes that are critical for its function. nih.gov SERMs, including pipendoxifene, are known to induce a distinct antagonist conformation in ERα. nih.gov This altered shape is fundamental to its inhibitory action.

A key structural feature responsible for the antagonistic activity of SERMs is a bulky side chain. nih.gov In the case of the SERM raloxifene, its piperidine (B6355638) ring side chain is positioned in a way that it sterically hinders the conformational shift required for coactivator protein binding. nih.gov This side chain effectively blocks the receptor's Activating Function-2 (AF-2) domain, a critical region for transcriptional activation. nih.gov This prevents the recruitment of coactivators necessary to initiate gene transcription. bcm.edu Although the precise structural details of the pipendoxifene-ER complex are not fully elucidated in the provided research, as a member of the same class, it is understood to function by inducing a similar stable antagonist conformation that prevents the proper alignment of the AF-2 surface for coactivator interaction. nih.gov This contrasts with agonists like estradiol, which promote a conformation that facilitates coactivator recruitment.

Regulation of Gene Expression and Transcriptional Pathways by Pipendoxifene Hydrochloride Hydrate (B1144303)

By binding to and altering the conformation of estrogen receptors, pipendoxifene directly influences the transcription of estrogen-responsive genes. nih.gov This regulation can be purely inhibitory or can vary depending on the cellular and tissue environment.

The primary transcriptional consequence of pipendoxifene binding to ERα is the inhibition of estrogen-mediated gene expression. invivochem.comnih.gov By inducing an antagonist conformation, pipendoxifene prevents the ERα from effectively initiating the cascade of events required for transcription. nih.gov This leads to the interference with estrogen activity and the inhibition of estrogen-stimulated growth in hormone-dependent breast cancer cells. nih.gov The observed cytostatic (growth-inhibiting) effect in MCF-7 cells is a direct result of this transcriptional blockade. invivochem.commedkoo.com Estrogen receptors regulate gene transcription by interacting with specific DNA sequences known as regulatory elements, and the antagonist conformation induced by pipendoxifene prevents the receptor from productively engaging with this machinery. nih.govdtic.mil

A defining feature of SERMs is their ability to act as antagonists in some tissues while exhibiting partial agonist (estrogenic) activity in others. nih.govnih.gov Some findings suggest that pipendoxifene may exert intrinsic estrogenic activity depending on the tissue type. invivochem.comnih.gov This tissue specificity is generally attributed to the differential expression of coactivator and corepressor proteins in various cells, as well as the potential for differential activity via ERα and ERβ. nih.govnih.gov

However, a significant characteristic of pipendoxifene appears to be its more purely antagonistic profile in certain tissues compared to other SERMs. wikipedia.orgmedkoo.com Specifically, preclinical studies have shown that pipendoxifene is devoid of uterotrophic (estrogen-like growth) activity in the uterus of mice and rats. wikipedia.orgmedkoo.com This is a notable distinction from a SERM like tamoxifen, which exhibits partial agonist effects in the uterus. This suggests that pipendoxifene may have a more favorable profile, acting as a potent antagonist in breast cancer cells while minimizing estrogenic effects elsewhere, such as the endometrium. invivochem.comwikipedia.org

Investigation of Estrogen Response Element (ERE) Activation

Pipendoxifene functions as an antagonist to the binding of estradiol to estrogen receptor alpha (ERα), a key process in the hormonal stimulation of breast cancer cells. invivochem.com This antagonistic action directly inhibits ERα-mediated gene expression. invivochem.com Estrogen receptors, upon binding with a ligand, can activate transcription by interacting with specific DNA sequences known as estrogen responsive elements (EREs). nih.gov Pipendoxifene's interference with this process has been evaluated using luciferase reporter gene assays in human MCF-7 breast carcinoma cells. These assays measure the transcriptional activation mediated by the estrogen receptor. medchemexpress.com Studies show that Pipendoxifene inhibits the 17β-estradiol-mediated transcriptional activation, demonstrating its role as an antagonist at the estrogen receptor. medchemexpress.com

The estrogen receptor protein is composed of several domains, including two transcriptional activation functions, AF1 and AF2. nih.gov The ligand-binding domain (LBD) is part of the E domain, which also contains the AF2 function, crucial for ligand-dependent transcriptional activation. nih.gov The interaction of a SERM like Pipendoxifene with the LBD can induce conformational changes in the receptor, which in turn affects its interaction with co-regulator proteins (co-activators or co-repressors) and subsequent transcriptional activity. nih.gov Anti-estrogenic ligands typically promote the interaction of the ER with co-repressors, leading to the inactivation of gene transcription. nih.gov

Cellular Growth Inhibition and Apoptosis Induction Mechanisms

Pipendoxifene has demonstrated significant effects on cellular growth and the induction of apoptosis in estrogen-responsive breast cancer cells.

Induction of Cytostasis in Estrogen-Responsive Cellular Models (e.g., MCF-7 Breast Carcinoma Cells)

In ERα-positive human MCF-7 breast carcinoma cells, Pipendoxifene inhibits estrogen-stimulated growth. invivochem.commedkoo.com This inhibition is characterized by cytostasis, a state where cell growth is halted. invivochem.commedkoo.com The potency of Pipendoxifene in this regard is notable, with an IC50 value of 0.2 nM for the inhibition of estrogen-stimulated growth in MCF-7 cells. medkoo.com Importantly, a variant of MCF-7 cells that has developed resistance to tamoxifen and 4-OH tamoxifen was found to remain fully sensitive to Pipendoxifene, highlighting its potential to overcome certain forms of endocrine resistance. ncats.iomedkoo.com The cytotoxic effects of various compounds on MCF-7 cells are a subject of extensive research, as this cell line is a widely used model for estrogen and progesterone (B1679170) receptor-positive breast cancer. nih.govnih.gov

Modulation of Cell Cycle Progression

The inhibition of cellular growth by Pipendoxifene is closely linked to its ability to modulate the cell cycle. Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, such as the G1/S or G2/M transitions. youtube.com For instance, some natural compounds have been shown to induce G1 phase cell cycle arrest in melanoma and breast cancer cells, which is often associated with the downregulation of key cell cycle proteins like cyclin D1. nih.govplos.orgnih.gov This arrest prevents cells from progressing to the S phase, where DNA replication occurs, thereby halting proliferation. plos.org The regulation of the G1/S checkpoint is a critical function of proteins like the retinoblastoma protein (pRb) and p53. youtube.com While specific studies detailing the precise phase of cell cycle arrest induced by Pipendoxifene are not extensively available in the provided results, its cytostatic effect strongly suggests an interference with cell cycle progression. invivochem.com

Estrogen Receptor Degradation Pathways Mediated by Pipendoxifene Hydrochloride Hydrate (e.g., ERα degradation assay)

Beyond its role as a competitive antagonist, Pipendoxifene also appears to induce the degradation of the estrogen receptor alpha (ERα). medchemexpress.com An in-cell western assay demonstrated the induction of ERα degradation in human MCF-7 cells after a 4-hour treatment with Pipendoxifene, with an EC50 of 0.0001 μM. medchemexpress.com The degradation of ERα is a recognized mechanism for downregulating estrogen signaling and is a therapeutic strategy for overcoming resistance to endocrine therapies. patsnap.comresearchgate.net

The degradation of ERα can occur through the proteasome pathway, a process that involves the polyubiquitination of the receptor. nih.gov Ligand binding can influence the cellular compartment where degradation occurs; for example, estradiol-induced degradation may happen in the cytoplasm, while degradation induced by the pure antagonist fulvestrant (B1683766) occurs in the nucleus. nih.gov The development of selective estrogen receptor degraders (SERDs) that trigger receptor downregulation is an active area of research. patsnap.com Some novel SERDs have been shown to induce ERα degradation and cell cycle arrest through the autophagy-lysosome pathway. nih.gov These findings suggest that Pipendoxifene's ability to induce ERα degradation contributes significantly to its anti-cancer activity. medchemexpress.com

| Compound/Agent | Cell Line | Effect | Measurement | Value |

| Pipendoxifene | MCF-7 | Inhibition of estrogen-stimulated growth | IC50 | 0.2 nM medkoo.com |

| Pipendoxifene | MCF-7 | Induction of ERα degradation | EC50 | 0.0001 μM medchemexpress.com |

| Pipendoxifene | N/A | Inhibition of estrogen binding to ERα | IC50 | 14 nM medkoo.com |

Comprehensive Preclinical Pharmacological Research of Pipendoxifene Hydrochloride Hydrate

In Vitro Pharmacological Characterization

The in vitro evaluation of Pipendoxifene (B1678397) has provided a detailed understanding of its mechanism of action at the molecular and cellular levels.

Receptor Binding Affinity Assays (e.g., IC50 determinations for ERα)

Receptor binding assays are crucial for determining the affinity of a compound for its target. For Pipendoxifene, studies have shown that it potently inhibits the binding of estrogen to the estrogen receptor-alpha (ERα). The half-maximal inhibitory concentration (IC50) for this interaction has been determined to be 14 nM, indicating a strong binding affinity for the receptor. nih.gov

Table 1: Receptor Binding Affinity of Pipendoxifene

| Compound | Receptor | IC50 (nM) |

|---|---|---|

| Pipendoxifene (ERA-923) | ERα | 14 |

IC50 represents the concentration of the compound required to inhibit 50% of estrogen binding to ERα.

Cell Proliferation and Viability Assays in ER-Positive Cell Lines (e.g., MCF-7)

To assess its functional antagonist activity, the effect of Pipendoxifene on the growth of estrogen-dependent cancer cells was evaluated. In ERα-positive human breast carcinoma cells, such as the MCF-7 cell line, Pipendoxifene has been shown to effectively inhibit estrogen-stimulated growth. nih.gov This inhibition is associated with cytostasis, a state where cell growth and proliferation are arrested. nih.gov The IC50 value for the inhibition of estrogen-stimulated growth in MCF-7 cells is 0.2 nM, demonstrating high potency at the cellular level. nih.gov

Table 2: Proliferation Inhibition in ER-Positive Breast Cancer Cells

| Cell Line | Compound | IC50 (nM) | Effect |

|---|---|---|---|

| MCF-7 | Pipendoxifene (ERA-923) | 0.2 | Inhibition of estrogen-stimulated growth |

IC50 represents the concentration of the compound that inhibits 50% of the estrogen-stimulated proliferation of MCF-7 cells.

Functional Reporter Gene Assays for ER Activity

Functional reporter gene assays are a standard tool to further elucidate the mechanism of action of compounds that interact with nuclear receptors like the estrogen receptor. These assays typically utilize a cell line, such as T47D or MCF-7 breast cancer cells, that has been engineered to contain a reporter gene, like luciferase, linked to an estrogen response element (ERE). nih.govnih.gov When an estrogenic compound binds to the ER, the receptor-ligand complex binds to the ERE and drives the expression of the reporter gene, which can be quantified. nih.gov

These assays are instrumental in distinguishing between agonist and antagonist activity. An agonist would induce reporter gene expression, while an antagonist would block the induction caused by an estrogen. While this methodology is critical for characterizing SERMs, specific data from ERE-luciferase reporter assays for Pipendoxifene hydrochloride hydrate (B1144303) were not available in the reviewed literature.

Studies on Acquired Resistance Mechanisms in Cellular Models (e.g., Tamoxifen-Resistant Variants)

A significant challenge in endocrine therapy for breast cancer is the development of resistance to drugs like tamoxifen (B1202). nih.gov Preclinical studies have therefore investigated the efficacy of Pipendoxifene in models of tamoxifen resistance. Research has demonstrated that a variant of the MCF-7 cell line with inherent resistance to tamoxifen (10-fold) and its active metabolite, 4-hydroxytamoxifen (B85900) (>1000-fold), retains complete sensitivity to Pipendoxifene (ERA-923). nih.gov Furthermore, partial sensitivity to Pipendoxifene was observed even in MCF-7 variants that had acquired profound resistance to tamoxifen. nih.gov These findings suggest that Pipendoxifene may be effective in tumors that have developed resistance to other SERMs.

In Vivo Efficacy Studies in Preclinical Animal Models

Following promising in vitro results, the efficacy of Pipendoxifene has been evaluated in animal models to understand its effects in a whole-organism context.

Evaluation of Antiestrogenic Activity in Rodent Models

A key characteristic of a SERM is its tissue-specific estrogenic and antiestrogenic effects. One of the significant advantages of Pipendoxifene observed in preclinical studies is its lack of uterotrophic activity. Unlike tamoxifen, droloxifene, and raloxifene (B1678788), Pipendoxifene (ERA-923) does not stimulate uterine growth in immature rats or ovariectomized mice. wikipedia.orgnih.gov This is a crucial finding, as the estrogen-like stimulatory effect on the uterus is a major side effect of tamoxifen, increasing the risk of endometrial cancer. nih.gov

The antiestrogenic activity of Pipendoxifene was further demonstrated in tumor-bearing animal models. In xenograft assays, orally administered Pipendoxifene inhibited the 17β-estradiol-stimulated growth of various human tumors, including those derived from MCF-7 breast cancer cells, EnCa-101 endometrial carcinoma cells, and BG-1 ovarian carcinoma cells. nih.gov Notably, its efficacy extended to a tamoxifen-resistant MCF-7 variant xenograft model. nih.gov Consistent with its lack of uterotrophic effects, Pipendoxifene did not stimulate the growth of EnCa-101 endometrial tumors, a response that is observed with tamoxifen. nih.gov

Studies on Uterine Tissue Specificity and Lack of Uterotrophic Effects in Ovariectomized Rodents

A key characteristic of an ideal SERM for breast cancer treatment is the ability to exert anti-estrogenic effects in breast tissue while avoiding estrogenic (agonist) activity in the uterus, which could increase the risk of endometrial pathologies. Preclinical studies in ovariectomized (Ovx) rodents, a standard model for postmenopausal estrogen deficiency, have consistently demonstrated that pipendoxifene possesses this desirable tissue-specific profile.

Research in Ovx rats has shown that pipendoxifene exhibits minimal uterotrophic activity. nih.govdeepdyve.com Histological examination of the uterine tissue from Ovx rats treated with pipendoxifene revealed myometrial and endometrial atrophy, a state comparable to that of vehicle-treated control animals. nih.govcapes.gov.br This lack of uterine stimulation is a significant finding, as it suggests a lower risk of endometrial hyperplasia compared to other estrogenic compounds.

Furthermore, molecular studies support these in vivo observations. In human endometrial cells, where estradiol (B170435) acts as a potent agonist, pipendoxifene demonstrates negligible agonist activity. nih.govcapes.gov.br It has been shown to effectively block estrogen-induced gene expression in these cells, confirming its antagonistic profile in uterine tissue at a molecular level. nih.gov This contrasts with the effects of estrogens, which promote the growth of uterine tissue. Unlike some other SERMs, pipendoxifene is noted to be devoid of uterotrophic effects in immature or ovariectomized rodents. wikipedia.org

Table 1: Uterine Effects of Pipendoxifene (Idoxifene) in Ovariectomized (Ovx) Rats

| Parameter | Observation in Pipendoxifene-Treated Ovx Rats | Comparison Group (Vehicle-Treated Ovx Rats) | Implication |

|---|---|---|---|

| Uterine Weight | Minimal uterotrophic activity observed. nih.govdeepdyve.com | Standard atrophic state. | Lack of significant uterine growth stimulation. |

| Endometrial Histology | Presence of endometrial atrophy. nih.govcapes.gov.br | Presence of endometrial atrophy. | No proliferative effect on the uterine lining. |

| Myometrial Histology | Presence of myometrial atrophy. nih.gov | Presence of myometrial atrophy. | No stimulation of the uterine muscle layer. |

| Endometrial Gene Expression | Blocks estrogen-induced gene expression. nih.gov | Basal gene expression. | Antagonistic activity at the molecular level in the uterus. |

Assessment of Tumor Growth Inhibition in Xenograft Models of Estrogen-Dependent Cancers

The primary therapeutic goal for a SERM in oncology is the inhibition of estrogen receptor-positive (ER+) breast cancer growth. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. Studies using MCF-7 human breast cancer cells, which are estrogen-dependent for growth, have been pivotal in assessing the antitumor efficacy of pipendoxifene.

In oophorectomized athymic mice with established E2-dependent MCF-7 xenograft tumors, pipendoxifene demonstrated significant inhibition of tumor growth. nih.gov The mechanism for this antitumor activity was found to be mediated through the estrogen receptor. nih.gov A key finding from these studies was the ability of pipendoxifene to induce and sustain apoptosis (programmed cell death) in the cancer cells. After one week of treatment, pipendoxifene caused a significant threefold induction of apoptosis in the tumors. nih.gov This effect was notably durable; the elevated rate of apoptosis was maintained for three months with continued pipendoxifene therapy. nih.gov

Table 2: Apoptotic Effects of Pipendoxifene (Idoxifene) in E2-Dependent MCF-7 Xenografts

| Treatment Group | Apoptosis Level at 1 Week | Apoptosis Level at 3 Months | Key Finding |

|---|---|---|---|

| Estradiol (E2) Control | Baseline (e.g., ~0.9%) nih.gov | Baseline (e.g., ~0.48%) nih.gov | Baseline cancer cell survival. |

| Pipendoxifene (Idoxifene) | ~3-fold increase over control. nih.gov | Sustained at ~3.1%. nih.gov | Induces significant and sustained apoptosis. |

| Tamoxifen | ~3-fold increase over control. nih.gov | Decreased back to baseline (e.g., ~0.69%). nih.gov | Apoptotic effect is not sustained long-term. |

Comparative Efficacy and Pharmacodynamic Profiling with Established SERMs in Animal Models

To establish the potential advantages of a new therapeutic agent, its efficacy is often compared to the existing standard of care. For ER+ breast cancer, tamoxifen has long been a benchmark SERM. Comparative studies in animal models have highlighted key differences in the pharmacodynamic profiles of pipendoxifene and tamoxifen.

Pipendoxifene was developed as a novel SERM with properties including greater metabolic stability and a higher relative binding affinity for the estrogen receptor compared to tamoxifen. nih.gov In the MCF-7 xenograft model, both pipendoxifene and tamoxifen significantly inhibited estradiol-dependent tumor growth to a similar extent. nih.gov However, the underlying mechanism of sustained tumor control appeared to differ. While both drugs initially induced a similar spike in apoptosis, only pipendoxifene maintained this pro-apoptotic effect over a prolonged three-month period. nih.gov The apoptotic rate in tumors treated with tamoxifen, in contrast, decreased back to baseline levels over the same duration. nih.gov This sustained induction of apoptosis by pipendoxifene may contribute to a more prolonged antagonism of estrogen-dependent tumor growth. nih.gov

Table 3: Comparative Profile of Pipendoxifene (Idoxifene) vs. Tamoxifen in Preclinical Models

| Feature | Pipendoxifene (Idoxifene) | Tamoxifen | Reference |

|---|---|---|---|

| ER Binding Affinity | Higher | Lower | nih.gov |

| Metabolic Stability | More stable | Less stable | nih.gov |

| Uterine Agonist Activity | Reduced / Minimal | Partial Agonist | nih.gov |

| MCF-7 Xenograft Growth Inhibition | Significant Inhibition | Significant Inhibition | nih.gov |

| Sustained Apoptosis (3 months) | Yes | No | nih.gov |

Investigation of Combination Therapeutic Strategies in Preclinical Settings

The development of drug resistance and the complexity of cancer cell signaling have led to the investigation of combination therapies. Combining agents with different mechanisms of action can lead to synergistic effects and overcome resistance.

Synergistic Antineoplastic Effects with Targeted Therapies (e.g., mTOR inhibitors like Temsirolimus)

While direct preclinical studies combining pipendoxifene with mTOR inhibitors are not extensively reported, a strong scientific rationale for such a combination exists. The PI3K/AKT/mTOR signaling pathway is a central controller of cell growth, proliferation, and survival that is frequently deregulated in breast cancer. nih.gov

Temsirolimus (B1684623) is an inhibitor of mTOR that has shown efficacy in preclinical models of breast cancer, including estrogen-dependent cell lines. nih.gov There is significant crosstalk between the estrogen receptor and mTOR signaling pathways. Activation of the mTOR pathway can be a mechanism of resistance to endocrine therapies like SERMs. Therefore, a dual-pronged attack that involves blocking the estrogen receptor with pipendoxifene while simultaneously inhibiting a key growth and survival pathway with an mTOR inhibitor like temsirolimus could theoretically produce a synergistic antineoplastic effect. This strategy could potentially prevent or overcome resistance to endocrine therapy, leading to more profound and durable tumor regression.

Rational Design of Multi-Agent Regimens

The rational design of multi-agent regimens involving pipendoxifene is based on targeting distinct and complementary pathways essential for cancer progression. The primary role of pipendoxifene is to antagonize the estrogen receptor, cutting off a primary mitogenic signal for ER+ breast cancer cells.

A rationally designed combination would partner pipendoxifene with an agent that targets a known escape pathway. The mTOR pathway is an exemplary target. nih.gov Deregulation of mTOR-linked pathways, through various mutations or overexpression of growth factors, allows cancer cells to survive and proliferate even when the estrogen receptor is blocked. nih.gov Therefore, a regimen combining pipendoxifene with an mTOR inhibitor is designed to create a comprehensive blockade of the two most critical signaling networks for ER+ breast cancer: the hormone-dependent pathway and the growth factor-mediated pathway. This approach aims to preemptively counter resistance mechanisms and enhance therapeutic efficacy beyond what can be achieved with either agent alone.

Structure Activity Relationship Sar and Rational Drug Design of Pipendoxifene Hydrochloride Hydrate Analogues

Impact of Substituent Modifications on Estrogen Receptor Binding and Selectivity

Pipendoxifene (B1678397) belongs to the 2-phenylindole (B188600) class of SERMs. Early and seminal research into this class of compounds laid the groundwork for understanding how different functional groups and their positions on the molecular scaffold influence binding to the estrogen receptor. A key study by von Angerer and colleagues in 1984 systematically explored these relationships in a series of 2-phenylindole derivatives. nih.gov

The core structure of these analogues consists of a 2-phenylindole nucleus with hydroxyl groups on both the indole (B1671886) and the phenyl rings, a feature recognized as crucial for strong ER binding. The study investigated the impact of modifying substituents at three key positions: the indole nitrogen (position 1), the indole C3 position, and the location of the hydroxyl group on the 2-phenyl ring. nih.gov

Key findings from these structural modifications are summarized below:

Indole Nitrogen (Position 1): The presence of an alkyl group on the indole nitrogen was found to be a prerequisite for estrogen receptor binding. Unsubstituted indoles (N-H) showed no affinity. The binding affinity was also sensitive to the size of the N-alkyl group, with shorter chains being more favorable.

Indole C3-Position: Introduction of a short alkyl group, such as a methyl group (as seen in pipendoxifene), at the C3 position was generally favorable for binding affinity. nih.gov

2-Phenyl Ring Hydroxylation: The position of the hydroxyl group on the 2-phenyl ring significantly impacted ER binding. A hydroxyl group at the para position (position 4) resulted in the highest affinity, mimicking the phenolic hydroxyl of estradiol (B170435). Moving the hydroxyl group to the meta position (position 3) reduced affinity, while an ortho hydroxyl group (position 2) led to a further decrease. nih.gov

Indole Ring Hydroxylation: The position of the hydroxyl group on the indole nucleus also played a role, with hydroxylation at position 5 (as in pipendoxifene) being a common feature of potent analogues. nih.gov

Basic Side Chain: A critical feature for the SERM profile of these compounds is the presence of a basic ether side chain, typically attached to one of the phenolic hydroxyls. In pipendoxifene, this is a piperidinoethoxy group. This side chain is a hallmark of many nonsteroidal SERMs and is crucial for modulating the receptor's function, leading to tissue-specific agonist or antagonist activity.

The binding affinity of these compounds is highly sensitive to these structural changes. A delicate balance between lipophilicity and steric factors governs the optimal interaction with the receptor. While these initial studies were conducted before the discovery of the second estrogen receptor subtype, ERβ, they established the fundamental SAR for ERα binding. Later studies on other SERMs have shown that subtle structural modifications can lead to significant differences in selectivity between ERα and ERβ. nih.govnih.gov For instance, in other classes of SERMs, the geometry and nature of the side chain can be tuned to achieve preferential binding to one receptor subtype over the other. nih.gov

Table 1: Impact of Substituent Modifications on Estrogen Receptor Binding Affinity of 2-Phenylindole Analogues

| Modification | Impact on ER Binding Affinity | Reference |

| Indole Nitrogen (N1) | Alkylation is essential for binding. | nih.gov |

| Shorter alkyl chains are favorable. | nih.gov | |

| Indole C3-Position | Short alkyl groups (e.g., methyl) are favorable. | nih.gov |

| 2-Phenyl Hydroxyl | para-OH provides the highest affinity. | nih.gov |

| meta-OH reduces affinity. | nih.gov | |

| ortho-OH further decreases affinity. | nih.gov | |

| Basic Side Chain | Essential for SERM activity. | scienceopen.com |

Elucidation of Key Pharmacophores for SERM Activity

A pharmacophore is an abstract representation of the key molecular features that are necessary for a drug to bind to its target receptor and elicit a biological response. For a 2-phenylindole SERM like pipendoxifene, the pharmacophore can be deduced from the extensive SAR studies. wseas.usdovepress.com

The essential pharmacophoric features for high-affinity ER binding and SERM activity in this class of compounds include:

Two Hydrogen Bonding Features: These are typically provided by two hydroxyl groups, spaced at an appropriate distance to mimic the 3- and 17β-hydroxyls of estradiol. In pipendoxifene, these are the hydroxyl group at position 5 of the indole ring and the hydroxyl group at the para position of the 2-phenyl ring. nih.gov

A Hydrophobic Core: The planar, rigid 2-phenylindole scaffold serves as a hydrophobic core that fits into the hydrophobic ligand-binding pocket of the estrogen receptor. wseas.us

A Basic Amine Moiety: The nitrogen atom in the piperidine (B6355638) ring of the side chain is protonated at physiological pH. This positively charged group is a characteristic feature of many SERMs and is believed to interact with specific amino acid residues (such as Asp-351 in ERα) in a region of the ligand-binding domain that is crucial for determining the antagonist/agonist profile of the compound. nih.gov

A Flexible Linker: The ethoxy linker connecting the piperidine ring to the phenyl ring provides the necessary flexibility for the basic amine to orient itself correctly within the receptor's binding pocket to induce an antagonistic conformation. wseas.us

Computational Chemistry Approaches in Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis have been applied to the study of SERMs, including the 2-phenylindole class. biointerfaceresearch.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov This allows for the visualization of the binding mode and the key interactions between the ligand and the amino acid residues in the receptor's active site. For pipendoxifene analogues, docking studies can be performed using the crystal structures of the estrogen receptor ligand-binding domain (LBD). biointerfaceresearch.comnih.gov

In a typical docking study with a 2-phenylindole SERM, the following interactions would be expected and can be analyzed:

Hydrogen Bonds: The phenolic hydroxyl groups of the ligand would be predicted to form hydrogen bonds with key residues in the ER binding pocket, such as Glu353 and Arg394, which anchor the ends of the natural ligand, estradiol. nih.gov

Hydrophobic Interactions: The indole and phenyl rings would be situated within a hydrophobic cavity, interacting with nonpolar amino acid residues like Leu346, Leu387, and Phe404.

Interaction of the Basic Side Chain: The positively charged piperidine group would be oriented towards Asp351, a key interaction for the antagonistic activity of many SERMs. This interaction is thought to disrupt the conformation of helix 12, a critical step in preventing the recruitment of co-activators and thus blocking the receptor's transcriptional activity.

Ligand-based design, on the other hand, uses the structures of known active molecules to develop a pharmacophore model. This model can then be used to search for new compounds with similar features or to guide the modification of existing scaffolds to enhance activity.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ias.ac.in By quantifying how changes in molecular descriptors (e.g., lipophilicity, electronic properties, size) affect activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For 2-phenylindole SERMs, a QSAR study was conducted that correlated the estrogen receptor binding affinity (RBA) of a series of analogues with their molecular connectivity indices. ias.ac.in The study found a significant correlation between the first-order valence molecular connectivity index (¹χv) and the log(RBA). The resulting equation took a parabolic form, indicating that there is an optimal value for this descriptor to achieve maximum binding affinity. ias.ac.in This suggests that both very low and very high values of this index are detrimental to binding, highlighting the delicate balance of structural and electronic properties required for potent ER interaction.

More recent and complex QSAR studies on other SERMs often employ 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D contour maps that show where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models provide a more detailed and visually intuitive guide for the rational design of new analogues with improved potency and selectivity. nih.gov

Table 2: Key Computational Approaches in the Design of Pipendoxifene Analogues

| Computational Method | Application to Pipendoxifene Analogues | Key Insights | Reference |

| Molecular Docking | Predicting binding modes in the ER ligand-binding pocket. | Visualization of key hydrogen bonds and hydrophobic interactions. Understanding the role of the basic side chain in antagonism. | biointerfaceresearch.comnih.gov |

| Ligand-Based Design | Developing pharmacophore models from active 2-phenylindoles. | Identification of essential features for ER binding and SERM activity. | wseas.usdovepress.com |

| QSAR | Correlating molecular descriptors with ER binding affinity. | Predicting the activity of novel analogues. Identifying optimal physicochemical properties for binding. | ias.ac.in |

Novel Research Avenues and Repurposing Potential of Pipendoxifene Hydrochloride Hydrate

Exploration of Antiviral Efficacy in Emerging Infectious Disease Models (e.g., SARS-CoV-2)

The potential of Pipendoxifene (B1678397) as an antiviral agent has been recognized, as evidenced by a patent filed for its use in treating RNA viral infections, including SARS-CoV-2. wipo.int This has opened up new avenues for research into its efficacy against a range of viral pathogens. While direct experimental evidence from in vitro or in vivo studies specifically evaluating Pipendoxifene's efficacy against SARS-CoV-2 is not yet widely available in peer-reviewed literature, its classification as a SERM provides a basis for its potential antiviral activity. Other SERMs, such as Bazedoxifene (B195308), have demonstrated anti-SARS-CoV-2 effects in both cell cultures and animal models, suggesting a class effect that might extend to Pipendoxifene. nih.gov

Investigation of SARS-CoV-2 Antiviral Mechanisms (e.g., RNA-dependent RNA Polymerase Inhibition)

A key target for many antiviral drugs against RNA viruses is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.gov The RdRp of SARS-CoV-2 is a primary focus for the development of new therapeutics. youtube.com While there is no direct published evidence to date confirming that Pipendoxifene hydrochloride hydrate (B1144303) inhibits SARS-CoV-2 RdRp, its potential to do so remains a significant area of interest for researchers. The mechanism of action for some antiviral SERMs involves interference with viral entry into host cells. nih.gov However, the possibility of direct enzymatic inhibition, such as targeting RdRp, cannot be ruled out and warrants further investigation through detailed biochemical and virological assays.

Modulation of Host Inflammatory Responses during Viral Infections

Severe viral infections, including COVID-19, are often characterized by a dysregulated and excessive inflammatory response, commonly referred to as a "cytokine storm," which can lead to significant tissue damage. nih.gov Selective estrogen receptor modulators have been noted for their potential to modulate immune and inflammatory responses. nih.govmdpi.com For instance, some SERMs have been shown to reduce the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) in the lungs of hamsters infected with SARS-CoV-2. nih.gov Although specific studies on Pipendoxifene's role in modulating host inflammatory responses during viral infections are not yet available, this represents a critical and promising area for future research. Investigating its impact on cytokine profiles in relevant cell and animal models could reveal a dual therapeutic benefit of both direct antiviral activity and mitigation of harmful inflammation.

In Vivo Studies in Specific Viral Infection Animal Models (e.g., Syrian Hamster, 129/S Mice)

To evaluate the true therapeutic potential of any antiviral candidate, in vivo studies in relevant animal models are indispensable. The Syrian hamster has been established as a robust model for studying SARS-CoV-2 infection, as it mimics many aspects of human disease, including viral replication in the respiratory tract and the development of lung pathology. nih.govnih.govcornell.eduscireq.com Similarly, various mouse models, including transgenic mice expressing human ACE2 and strains like 129/S, are utilized to study SARS-CoV-2 pathogenesis and to test the efficacy of vaccines and therapeutics. nih.gov

Currently, there are no published studies detailing the in vivo efficacy of Pipendoxifene hydrochloride hydrate in either Syrian hamsters or 129/S mice infected with SARS-CoV-2. Such studies would be crucial to determine the compound's ability to reduce viral loads, alleviate disease symptoms, and improve survival rates. The data from these preclinical models would be essential before any consideration for clinical trials in humans.

Advanced Computational Drug Discovery Platforms for Mechanism of Action Prediction

In the modern era of drug discovery, computational methods play a pivotal role in identifying and prioritizing potential drug candidates and elucidating their mechanisms of action. nih.gov These in silico approaches can significantly accelerate the research and development process.

In Silico Screening and Compound Prioritization

Computational screening, or in silico screening, allows researchers to rapidly evaluate large libraries of compounds for their potential to interact with specific biological targets, such as viral proteins. nih.gov This approach can be used to prioritize compounds for further experimental testing, saving time and resources. While specific in silico screening studies that have led to the prioritization of Pipendoxifene as an antiviral agent are not publicly detailed, the general strategy of repurposing drugs through computational methods is well-established. nih.govnih.gov The identification of Pipendoxifene's potential against RNA viruses likely involved such computational screening efforts, which would have predicted a favorable interaction with a key viral or host target. Further computational studies, such as molecular docking and dynamics simulations, could provide more detailed insights into its binding mode and affinity for targets like the SARS-CoV-2 RdRp, further guiding its development as an antiviral therapeutic.

Methodological Frameworks and Advanced Research Techniques for Pipendoxifene Hydrochloride Hydrate Studies

Development and Standardization of In Vitro Bioassays for ER Modulators

The initial characterization of an ER modulator such as Pipendoxifene (B1678397) involves a series of in vitro bioassays designed to determine its binding affinity, potency, and functional activity as an agonist or antagonist. The development and standardization of these assays are critical for obtaining reliable and reproducible data. nih.govnih.gov

Key in vitro bioassays include:

Estrogen Receptor (ER) Competitive Binding Assays: These assays directly measure the ability of a compound to bind to ERα and ERβ. nih.gov They typically involve incubating purified ER protein with a radiolabeled estrogen, such as [³H]-estradiol, and then adding the test compound (e.g., Pipendoxifene) at various concentrations. The effectiveness of the test compound in displacing the radiolabeled estrogen from the receptor is measured, allowing for the calculation of its binding affinity, often expressed as the IC₅₀ value (the concentration required to inhibit 50% of the binding). invivochem.com For instance, Pipendoxifene has been shown to inhibit estrogen binding to ERα with an IC₅₀ of 14 nM. invivochem.com

Reporter Gene Assays: To determine whether a compound acts as an ER agonist or antagonist, reporter gene assays are commonly used. nih.govresearchgate.net These assays are performed in host cells (e.g., human U-2 OS bone cells or MCF-7 breast cancer cells) that are transfected with two key components: a plasmid encoding for an ER subtype (ERα or ERβ) and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (such as luciferase). researchgate.net If the test compound activates the ER, the receptor-ligand complex binds to the ERE, driving the expression of the reporter gene, which can be quantified. To test for antagonistic activity, the compound is co-administered with estradiol (B170435); a reduction in the estradiol-induced reporter signal indicates antagonism. researchgate.net

Cell Proliferation Assays: Assays like the E-SCREEN (Estrogen-SCREEN) use ER-positive human breast cancer cell lines, such as MCF-7, which are dependent on estrogen for growth. nih.govnih.govinvivochem.com The effect of a compound on the proliferation of these cells is measured. An increase in cell number indicates an agonistic effect, while inhibition of estrogen-stimulated growth indicates an antagonistic effect. invivochem.com Pipendoxifene, for example, has been demonstrated to inhibit estrogen-stimulated growth in MCF-7 cells with an IC₅₀ of 0.2 nM. invivochem.com A significant finding is that MCF-7 cell variants with acquired resistance to tamoxifen (B1202) can retain full sensitivity to Pipendoxifene. invivochem.com

Standardization of these assays is crucial and involves establishing consistent cell lines, reagent sources, incubation times, and data analysis methods to ensure that results are comparable across different studies and laboratories. nih.govnih.gov

Table 1: Summary of In Vitro Bioassays for ER Modulator Characterization

| Assay Type | Principle | Endpoint Measured | Information Gained | Example Application for Pipendoxifene |

|---|---|---|---|---|

| ER Competitive Binding Assay | Measures displacement of a radiolabeled estrogen from the ER by the test compound. nih.gov | IC₅₀ value. | Binding affinity for ERα and ERβ. | Determined to inhibit estrogen binding to ERα with an IC₅₀ of 14 nM. invivochem.com |

| Reporter Gene Assay | Measures the activation or inhibition of a reporter gene linked to an Estrogen Response Element (ERE) in response to the compound. researchgate.net | Luminescence or colorimetric signal. | Agonist vs. antagonist activity at ERα and ERβ; potency (EC₅₀/IC₅₀). | Characterization of antagonistic properties at ERα. researchgate.net |

| Cell Proliferation Assay (e.g., E-SCREEN) | Measures the effect of the compound on the growth of estrogen-dependent cells (e.g., MCF-7). nih.gov | Cell number or viability. | Functional effect on cell growth (cytostatic/cytotoxic); antagonist activity. | Shown to inhibit estrogen-stimulated growth in MCF-7 cells (IC₅₀ = 0.2 nM). invivochem.com |

Establishment and Validation of Relevant Preclinical Animal Models for Translational Research

To evaluate the in vivo efficacy and tissue-specific effects of SERMs like Pipendoxifene, relevant preclinical animal models are indispensable. nih.govresearchgate.net These models are crucial for translational research, bridging the gap between laboratory findings and potential clinical applications in humans. nih.gov Rodent models, particularly rats and mice, are most commonly used due to their well-characterized physiology and the availability of genetic manipulation techniques. nih.govnih.govtransonic.com

Key preclinical models for SERM research include:

Ovariectomized (OVX) Rodent Models: The ovariectomized rat or mouse is a widely accepted model for studying estrogen-dependent responses in a postmenopausal-like state. researchgate.net By removing the ovaries, the primary source of endogenous estrogen is eliminated, allowing for the controlled study of the effects of exogenous compounds like Pipendoxifene on various tissues. This model is critical for assessing the tissue-specific agonist and antagonist properties of a SERM on the uterus, bone, and vagina. researchgate.netwikipedia.org For example, studies have shown that unlike some other SERMs, Pipendoxifene is devoid of uterotrophic (growth-promoting) activity in immature or OVX rodents, a key feature of its preclinical profile. wikipedia.org

Xenograft Models: To study potential antitumor activity, human cancer cells, most commonly ER-positive breast cancer cells like MCF-7, are implanted into immunodeficient mice (e.g., nude mice). nih.gov These mice are typically ovariectomized and may receive estrogen supplementation to support tumor growth. The effect of the SERM on tumor growth can then be evaluated. johnshopkins.edu This model allows for the in vivo assessment of a compound's ability to inhibit estrogen-stimulated tumor proliferation. Pipendoxifene has demonstrated excellent anticancer activity in such preclinical models. invivochem.com

Validation of these models involves confirming that they accurately recapitulate key aspects of human physiology and disease. researchgate.netnih.gov For instance, researchers have compared the gene expression profiles in the OVX rat vagina after estradiol treatment with those in postmenopausal women, finding significant overlap, which supports the model's translational relevance. researchgate.net The choice of animal model is guided by the specific research question, balancing biological representation with practical considerations. researchgate.net While rodent models are dominant, larger animal models such as pigs or sheep may be used in specific contexts due to greater physiological similarities to humans, though this is less common for initial SERM screening. transonic.comfrontiersin.org

Table 2: Common Preclinical Animal Models for SERM Research

| Model Type | Description | Primary Application for SERMs | Relevance to Pipendoxifene Research |

|---|---|---|---|

| Ovariectomized (OVX) Rodent | Female rat or mouse with ovaries surgically removed to eliminate endogenous estrogen production. researchgate.net | Assessing tissue-specific estrogenic/anti-estrogenic effects on uterus, bone, and other tissues. researchgate.netwikipedia.org | Demonstrating lack of uterine stimulation, a key aspect of its safety profile. wikipedia.org |

| Immature Female Rodent | Young female rat or mouse with an undeveloped endocrine system. | Evaluating uterotrophic effects of compounds. nih.gov | Confirming lack of unwanted estrogenic effects on the uterus. wikipedia.org |

| MCF-7 Xenograft Mouse | Immunodeficient mouse implanted with ER-positive human MCF-7 breast cancer cells. nih.gov | Evaluating in vivo anti-cancer efficacy against estrogen-dependent tumors. johnshopkins.edu | Demonstrating antitumor activity in preclinical cancer models. invivochem.com |

High-Throughput Screening and Omics-Based Methodologies

The discovery and mechanistic evaluation of novel SERMs are increasingly driven by advanced, large-scale analytical techniques, including high-throughput screening and various "omics" technologies.

High-Throughput Screening (HTS): HTS is an automated process used in drug discovery to rapidly test thousands to millions of compounds for a specific biological activity. wikipedia.orgtechnologynetworks.combmglabtech.com For SERM discovery, HTS assays are designed to identify "hits"—compounds that interact with the estrogen receptor in a desired way (e.g., as a potent antagonist). bmglabtech.com These screens often utilize the in vitro bioassays described earlier (e.g., binding or reporter gene assays) but adapted for miniaturized, automated formats using microtiter plates (e.g., 384- or 1536-well plates) and robotic liquid handling systems. wikipedia.orgtechnologynetworks.com The goal is not to identify a final drug, but to find promising lead compounds for further optimization. bmglabtech.com HTS can be target-based, focusing on a purified protein like the ER, or phenotypic, assessing a compound's effect on whole cells. technologynetworks.comalitheagenomics.com

Omics-Based Methodologies: Omics approaches provide a global, high-dimensional view of molecular changes within a biological system in response to a compound like Pipendoxifene. nih.govnih.gov These technologies are crucial for understanding the mechanisms of action, identifying biomarkers, and elucidating the complex gene regulatory networks affected by SERMs. nih.govnih.gov

Genomics and Transcriptomics: Genomics studies the entire set of an organism's genes, while transcriptomics analyzes the complete set of RNA transcripts (the "transcriptome"). nih.govyoutube.com Using techniques like microarray analysis and next-generation sequencing (NGS), researchers can measure how a SERM alters the expression of thousands of genes simultaneously in target cells or tissues. nih.gov This can reveal the downstream pathways modulated by the ER-Pipendoxifene complex.

Proteomics: This is the large-scale study of proteins, their structures, and their functions. nih.gov Technologies like mass spectrometry and protein microarrays are used to quantify changes in the "proteome" following drug treatment. nih.govyoutube.com This provides a direct look at the functional molecules of the cell and can identify changes in protein expression or post-translational modifications that are not apparent at the transcript level.

Integrating these different omics datasets ("multi-omics") can provide a holistic, systems-biology understanding of a drug's impact, from gene transcription to protein function and metabolic output. nih.govyoutube.com

Table 3: Overview of Omics Technologies in SERM Research

| Omics Field | Object of Study | Key Technologies | Application in SERM/Pipendoxifene Research |

|---|---|---|---|

| Genomics/Transcriptomics | DNA (genome) and RNA transcripts (transcriptome). nih.gov | DNA/RNA Sequencing (NGS), Microarrays. nih.gov | Identifying genes and pathways regulated by the SERM-ER complex; understanding mechanisms of action and resistance. |

| Proteomics | Proteins (proteome). nih.gov | Mass Spectrometry, Protein Arrays, ELISA. nih.gov | Quantifying changes in protein expression and modification; identifying protein biomarkers of drug response. |

Advanced Imaging Techniques for In Vivo Pharmacodynamic Assessment

Advanced in vivo imaging techniques are powerful, non-invasive tools used to assess the pharmacodynamics of drugs like Pipendoxifene, which is the study of what a drug does to the body. These methods allow researchers to visualize and quantify drug-target engagement, receptor occupancy, and downstream biological effects directly within a living organism over time. nih.govdiva-portal.org

Key imaging modalities for pharmacodynamic assessment of ER modulators include:

Positron Emission Tomography (PET): PET is a highly sensitive nuclear imaging technique that uses radiotracers—biologically active molecules labeled with a short-lived positron-emitting isotope. nih.gov For studying ER-targeted therapies, a key radiotracer is 16α-[¹⁸F]-fluoroestradiol ([¹⁸F]-FES). johnshopkins.edu [¹⁸F]-FES is an estrogen analog that binds to the ER. By performing a PET scan, one can visualize and quantify the presence of functional ER in tissues like breast tumors. A pharmacodynamic PET study can be performed before and after administration of a SERM like Pipendoxifene. A successful blockade of the ER by the drug will prevent the binding of [¹⁸F]-FES, leading to a reduced signal in the tumor. johnshopkins.edu This provides direct in vivo evidence of target engagement. PET can also use other tracers, such as [¹⁸F]-fluorodeoxyglucose ([¹⁸F]-FDG), to measure changes in tumor metabolism as a downstream indicator of treatment response. johnshopkins.edu

Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS): MRI provides high-resolution anatomical images and can also be used for functional assessments without using ionizing radiation. diva-portal.orgnih.gov Dynamic contrast-enhanced MRI (DCE-MRI) can measure changes in tumor vascularity and perfusion, which may be affected by anti-cancer therapies. nih.gov MR Spectroscopy (MRS) is an advanced technique that can measure the levels of certain molecules and metabolites within a specific region of tissue, providing a non-invasive window into tumor metabolism and its response to treatment. nih.gov

Optical Imaging: Techniques like bioluminescence and fluorescence imaging are primarily used in preclinical animal models. For example, if a tumor cell line is engineered to express a reporter gene like luciferase, the light output can be measured to monitor tumor growth or death in response to therapy over time.

These imaging techniques are critical for optimizing drug development, as they can provide early evidence of whether a drug is hitting its intended target in vivo, potentially predicting therapeutic efficacy long before changes in tumor size are detectable. johnshopkins.eduresearchgate.net

Table 4: Advanced Imaging Techniques for In Vivo Pharmacodynamic Studies

| Imaging Technique | Principle | Typical Application for ER Modulators | Information Provided |

|---|---|---|---|

| Positron Emission Tomography (PET) | Detects gamma rays emitted indirectly by a positron-emitting radiotracer. nih.gov | Imaging with [¹⁸F]-FES to measure ER availability before and after drug administration. johnshopkins.edu | In vivo target engagement, receptor occupancy, changes in tumor metabolism ([¹⁸F]-FDG). johnshopkins.edu |

| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to generate detailed anatomical and functional images. diva-portal.org | Assessing changes in tumor size, vascularity (DCE-MRI), and cellularity (Diffusion-Weighted Imaging). nih.gov | Anatomical treatment response, changes in tumor microenvironment. |

| Magnetic Resonance Spectroscopy (MRS) | A non-invasive MRI method to measure the concentration of specific metabolites in tissue. nih.gov | Monitoring changes in tumor metabolic profiles (e.g., choline (B1196258) compounds) in response to therapy. | Metabolic response to treatment. |

| Optical Imaging (Bioluminescence/Fluorescence) | Detection of light emitted from fluorescent probes or reporter genes in small animal models. | Tracking tumor growth or regression in xenograft models expressing reporter genes. | Real-time, longitudinal monitoring of tumor burden and therapeutic response in preclinical models. |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Pipendoxifene hydrochloride hydrate?

- Methodological Answer : Synthesis typically involves coupling 2-(4-hydroxyphenyl)-3-methylindole derivatives with piperidine-containing side chains, followed by hydrochlorination and hydration. Characterization requires:

- X-ray diffraction (XRD) to confirm crystalline structure and hydrate formation .

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) to verify molecular structure (C₂₉H₃₅ClN₂O₄) .

- Thermogravimetric Analysis (TGA) to assess hydrate stability by measuring water loss at elevated temperatures .

Q. How should researchers validate the pharmacological profile of this compound in estrogen receptor (ER)-positive models?

- Methodological Answer :

- In vitro : Use ERα/ERβ competitive binding assays (e.g., fluorescence polarization) to quantify selectivity. Compare IC₅₀ values against reference SERMs like Raloxifene .

- Cell-based assays : Treat ER+ breast cancer cells (e.g., MCF-7) and measure proliferation via PrestoBlue or MTT assays. Include controls for estrogen deprivation and co-treatment with estradiol to confirm ER antagonism .

- Hydrate-specific considerations : Monitor solubility in cell culture media, as hydrate morphology may influence dissolution rates and bioavailability .

Q. What are the critical factors in handling and storing this compound to maintain stability?

- Methodological Answer :

- Storage : Store at -20°C in airtight, desiccated containers to prevent hydrate dehydration or hygroscopic water absorption .

- Handling : Use inert atmospheres (e.g., nitrogen gloveboxes) during weighing to avoid moisture exposure. Verify purity via HPLC before critical experiments .

Advanced Research Questions

Q. How does Pipendoxifene’s selectivity for ER subtypes compare to other SERMs, and what mechanistic studies can resolve discrepancies?

- Methodological Answer :

- Transcriptional profiling : Perform RNA-seq on ER+ cells treated with Pipendoxifene vs. Ospemifene or Tamoxifen to identify unique gene regulation patterns (e.g., ERα vs. ERβ target genes) .

- Structural studies : Use molecular docking simulations with ERα/ERβ crystal structures to map binding interactions. Correlate with functional assays (e.g., luciferase reporter genes) to validate predictions .

- Contradiction resolution : If conflicting data arise (e.g., agonist vs. antagonist activity), test hydrate-free vs. hydrated forms, as crystallographic water may alter receptor binding .

Q. How might hydrate morphology influence Pipendoxifene’s pharmacokinetic properties, and how can researchers control for this variability?

- Methodological Answer :

- Morphological analysis : Use scanning electron microscopy (SEM) to compare hydrate crystal habits (e.g., needle-like vs. plate-like structures) across batches .

- Dissolution testing : Conduct biorelevant media dissolution studies (e.g., FaSSIF/FeSSIF) to correlate hydrate form with absorption rates .

- Stability protocols : Pre-screen batches via TGA/DSC to ensure consistent hydrate composition before in vivo dosing .

Q. What experimental designs are optimal for studying Pipendoxifene in combination therapies (e.g., with PI3K inhibitors)?

- Methodological Answer :

- Synergy screening : Use a matrix of Pipendoxifene and LY294002 (PI3K inhibitor) concentrations in ER+ breast cancer cells. Analyze synergy via Chou-Talalay combination indices .

- In vivo models : Employ orthotopic ER+ tumor xenografts in BALB/c mice. Administer Pipendoxifene (oral) with PI3K inhibitors (intraperitoneal), monitoring tumor volume and metastasis via bioluminescence imaging. Include cohorts with intermittent dosing to mimic clinical regimens .

- Hydrate-specific pharmacokinetics : Measure plasma/tissue concentrations via LC-MS to assess drug-drug interactions impacting hydrate stability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported ER-binding affinities for this compound?

- Methodological Answer :

- Standardize hydrate form : Ensure all studies specify hydrate stoichiometry (e.g., monohydrate vs. variable hydration) and validate via Karl Fischer titration .

- Control for assay conditions : Compare binding data across pH ranges (6.5–7.4) and buffer compositions, as protonation states of ER and Pipendoxifene may vary .

- Cross-validate with structural data : Correlate discrepancies with XRD or cryo-EM structures of ER-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.